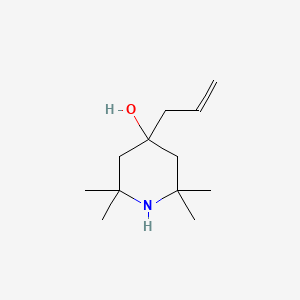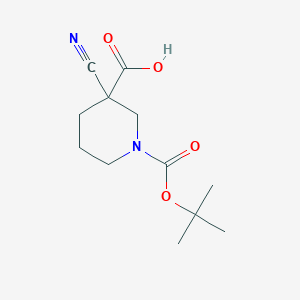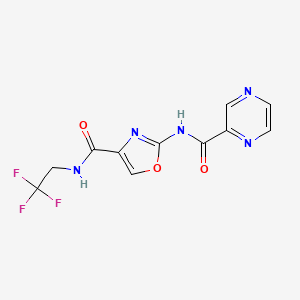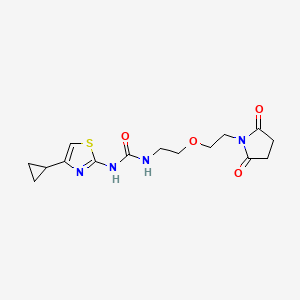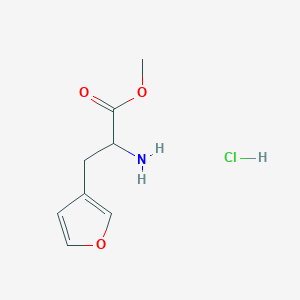
Methyl 2-amino-3-(furan-3-yl)propanoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride can be synthesized through various methods, including the reduction of corresponding oxime derivatives or through the cyclization of appropriate precursors. A related compound, 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, was synthesized by reacting specific carboximidamide with acetamide at high temperatures, demonstrating the versatility in synthesizing furan-containing compounds (Yu et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of furan derivatives reveals their potential for forming stable and complex molecular architectures. For instance, the crystalline structure of similar compounds has been confirmed by X-ray diffraction, showing the potential for detailed structural analysis of methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride and its derivatives (Yu et al., 2017).
Chemical Reactions and Properties
Furan derivatives participate in a variety of chemical reactions, demonstrating diverse chemical properties. For example, the reaction of 3-cyano-2H-cyclohepta[b]furan-2-one with enamines results in the formation of 2-amino derivatives, highlighting the reactivity of furan compounds under specific conditions (YasunamiMasafumi et al., 1981).
Physical Properties Analysis
The physical properties of furan derivatives, such as thermal stability and sensitivity to impact and friction, are crucial for their practical applications. Studies have shown that compounds like 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan possess moderate thermal stabilities and are insensitive towards impact and friction, indicating the potential physical robustness of methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride (Yu et al., 2017).
Chemical Properties Analysis
The chemical properties of methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride, such as its reactivity with various reagents, ability to undergo substitution reactions, and its role as a precursor in synthesizing complex molecules, are of significant interest. The compound's involvement in multi-component reactions, its potential for cyclization, and its role in the synthesis of bioactive molecules underscore its chemical versatility and utility in organic synthesis (Sayahi et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has explored the synthesis and reactions of furan derivatives, showcasing the versatility of furan compounds in creating novel materials and chemicals. For instance, studies on the synthesis and reactions of naphtho and pyridine derivatives highlight the potential of furan compounds in developing new chemical entities with varied applications (Badr et al., 2007). Similarly, the synthesis of 3-amino furazan derivatives for insensitive energetic materials indicates the role of furan derivatives in materials science, particularly in designing safer energetic materials (Yu et al., 2017).
Applications in Biomass Conversion
Furan derivatives obtained from renewable biomass resources have been investigated for their potential as substitutes for petroleum-based products. Research focusing on the efficient production of hydroxymethylfurfural (HMF) from fructose demonstrates the applicability of furan derivatives in renewable energy and sustainable chemical production (Román‐Leshkov et al., 2006).
Corrosion Inhibition
Amino acid compounds have been synthesized and studied as inhibitors for steel corrosion, showcasing the potential of furan derivatives in enhancing material durability and longevity. The study on amino acid compounds as eco-friendly corrosion inhibitors for N80 steel in HCl solution exemplifies this application, indicating the broad applicability of furan derivatives beyond their traditional chemical roles (Yadav et al., 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, as well as first aid measures .
Propiedades
IUPAC Name |
methyl 2-amino-3-(furan-3-yl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c1-11-8(10)7(9)4-6-2-3-12-5-6;/h2-3,5,7H,4,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIJHPWDAZAZJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=COC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-2-methylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2497487.png)
![2-(4-(5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-propylacetamide](/img/structure/B2497488.png)
![(2E)-2-(pyridin-4-ylmethylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2497489.png)
![{[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl 2,6-dichloropyridine-3-carboxylate](/img/structure/B2497491.png)
![5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2497492.png)
![4-fluoro-N-[6-[(4-fluorophenyl)sulfonylamino]hexyl]benzenesulfonamide](/img/structure/B2497498.png)
![Ethyl 4-(4-ethylphenyl)-6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2497500.png)
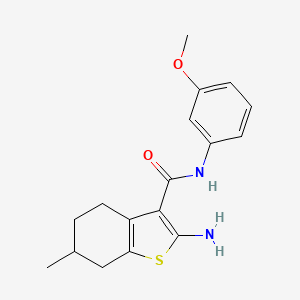
![N1-(3-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2497504.png)
